molecular formula C19H25N3O2S B2484110 N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]thiophene-2-carboxamide CAS No. 898448-48-1

N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]thiophene-2-carboxamide

Cat. No.: B2484110
CAS No.: 898448-48-1
M. Wt: 359.49
InChI Key: QVGURQOGBHRKDH-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]thiophene-2-carboxamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a thiophene ring, a methoxyphenyl group, and a piperazine moiety, which contribute to its diverse chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the intermediate: The initial step involves the reaction of 4-methoxybenzaldehyde with 4-methylpiperazine to form an intermediate Schiff base.

    Cyclization: The intermediate undergoes cyclization with thiophene-2-carboxylic acid under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) can be employed for substitution reactions.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]thiophene-2-carboxamide is unique due to its combination of a thiophene ring with a methoxyphenyl and piperazine moiety. This unique structure contributes to its diverse chemical reactivity and potential biological activities, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2S/c1-21-9-11-22(12-10-21)17(15-5-7-16(24-2)8-6-15)14-20-19(23)18-4-3-13-25-18/h3-8,13,17H,9-12,14H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVGURQOGBHRKDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C2=CC=CS2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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